molecular formula C12H21N3 B13501840 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine

Cat. No.: B13501840
M. Wt: 207.32 g/mol
InChI Key: MTYPRSRXVJUUMM-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-cyclopentyl-1H-pyrazol-5-amine belongs to the class of 1,3-disubstituted pyrazol-5-amine derivatives, which are pivotal in medicinal chemistry due to their versatility as scaffolds for kinase inhibitors, receptor modulators, and bioactive intermediates. The tert-butyl group at the 1-position provides steric bulk and metabolic stability, while the cyclopentyl substituent at the 3-position introduces conformational flexibility and lipophilicity.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

2-tert-butyl-5-cyclopentylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-12(2,3)15-11(13)8-10(14-15)9-6-4-5-7-9/h8-9H,4-7,13H2,1-3H3

InChI Key

MTYPRSRXVJUUMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2CCCC2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Route Using tert-Butylhydrazine Hydrochloride and 3-Aminocrotononitrile

A widely cited method involves the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in the presence of a base such as sodium hydroxide or triethylamine. The reaction is typically conducted in a high-boiling solvent like n-pentanol or ethanol under reflux conditions for extended periods (12–22 hours) at temperatures ranging from 90°C to reflux temperature.

  • Reaction conditions:

    • Reflux in n-pentanol for 20 hours or in ethanol with triethylamine for 12–16 hours
    • Base: sodium hydroxide or triethylamine to facilitate cyclization
    • Post-reaction workup includes distillation of solvent, crystallization from isopropyl ether or heptane, and vacuum drying
  • Outcome:

    • Formation of 1-(tert-butyl)-3-amino-1H-pyrazole intermediate as a pale yellow solid
    • Melting point typically around 172–175°C
    • Yields reported in the range of 70–80% depending on purification methods

This step constructs the pyrazole core with the tert-butyl group at the 1-position and an amino group at the 5-position, setting the stage for further functionalization.

Introduction of the Cyclopentyl Group via Alkylation

The cyclopentyl substituent at the 3-position is introduced by alkylation of the pyrazole intermediate under basic conditions. Typical alkylation employs cyclopentyl bromide or cyclopentyl halide reagents in the presence of bases such as potassium carbonate in polar aprotic solvents like dimethylformamide.

  • Reaction conditions:

    • Alkylation at 80–100°C to optimize substitution without over-alkylation
    • Use of potassium carbonate or cesium carbonate as base
    • Solvent: dimethylformamide or 1,4-dioxane
    • Reaction time: 6–12 hours depending on reagent reactivity
  • Purification:

    • Column chromatography or recrystallization to isolate the desired 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine
    • Purity assessment by nuclear magnetic resonance and mass spectrometry

This step is critical for installing the lipophilic cyclopentyl moiety that imparts conformational flexibility and affects biological activity.

Alternative Synthetic Approaches

Other synthetic approaches reported include:

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclocondensation tert-butylhydrazine hydrochloride + 3-aminocrotononitrile + base (NaOH or triethylamine) 90°C to reflux (ethanol or n-pentanol) 12–22 h 70–80 Extended reflux ensures complete cyclization
Alkylation Cyclopentyl bromide + K2CO3 (or Cs2CO3) in DMF or 1,4-dioxane 80–130°C 6–12 h 65–85 Temperature control critical to avoid side reactions
Purification Recrystallization or column chromatography Ambient Variable Ensures high purity and removal of impurities

Characterization Techniques

The structural confirmation and purity of this compound are typically established by:

  • Nuclear Magnetic Resonance Spectroscopy (NMR):

    • ^1H NMR shows characteristic singlets for tert-butyl protons (~1.3–1.6 ppm) and multiplets for cyclopentyl protons (1.5–2.5 ppm)
    • ^13C NMR confirms carbon environments of the pyrazole ring and substituents
  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular ion peak consistent with molecular weight (~249 g/mol for the compound)
  • X-ray Crystallography:

    • Provides definitive stereochemical and conformational information, confirming pyrazole ring planarity and substituent orientation.

Summary of Key Research Findings

  • The tert-butylhydrazine hydrochloride and 3-aminocrotononitrile cyclocondensation is the most robust and reproducible method for constructing the pyrazole core with the desired substitution pattern.

  • Alkylation with cyclopentyl halides under basic conditions efficiently introduces the cyclopentyl group at the 3-position with good regioselectivity.

  • Optimization of temperature and reaction time is crucial to maximize yield and minimize by-products.

  • Purification by recrystallization or chromatography is essential to obtain analytically pure material suitable for biological studies.

  • The compound’s biological activity and physicochemical properties are highly dependent on the steric and electronic effects imparted by the tert-butyl and cyclopentyl groups, justifying the synthetic efforts to achieve selective substitution.

Chemical Reactions Analysis

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are heavily influenced by substituents at the 1- and 3-positions. Key comparisons include:

Compound Name 1-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-tert-Butyl-3-methyl-1H-pyrazol-5-amine tert-butyl methyl C₈H₁₅N₃ 153.23 High solubility; intermediate for drug synthesis
1-tert-Butyl-3-(p-tolyl)-1H-pyrazol-5-amine tert-butyl p-tolyl C₁₅H₂₀N₃ 242.34 Enhanced lipophilicity; aromatic interactions
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine 2-nitrophenyl tert-butyl C₁₃H₁₆N₄O₂ 260.30 Electron-withdrawing nitro group; crystallographic stability
3-(tert-Butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine pyrazin-2-yl tert-butyl C₁₁H₁₅N₅ 217.27 Heteroaromatic interactions; planar geometry

Key Observations :

  • Steric Effects : Bulky tert-butyl groups improve metabolic stability but reduce solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) polarize the pyrazole ring, enhancing reactivity in electrophilic substitutions.
  • Aromatic vs.

Biological Activity

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies, and presents data tables and case studies to illustrate its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring substituted with a tert-butyl group and a cyclopentyl group. This unique structure may contribute to its biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiparasitic Activity : It has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact effectively with biological pathways in the parasite.
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyrazole compounds, including this compound, may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antiparasitic Activity

A study by Sijm et al. (2020) explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The compound was evaluated for its inhibitory effects on T. cruzi with a reported pIC₅₀ of 6.4, indicating significant potency against the parasite while maintaining selectivity over human cells (MRC-5) .

CompoundpIC₅₀Selectivity Index
This compound6.4100-fold over MRC-5

Anticancer Activity

In another study focusing on pyrazole derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The compounds were noted for their ability to induce apoptosis through caspase activation .

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-72.41Apoptosis induction via caspase activation
Similar Pyrazole DerivativeHCT-1160.19Cell cycle arrest and apoptosis

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within target organisms or cells. For instance, its ability to inhibit key enzymes in T. cruzi may disrupt essential metabolic pathways, leading to cell death.

Q & A

Q. What are the established synthetic routes for 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine, and what critical steps ensure high yield and purity?

The synthesis typically involves cyclization and alkylation reactions. A key method uses tert-butylhydrazine hydrochloride as a starting material, followed by condensation with β-ketonitriles or enaminonitriles to form the pyrazole core. Cyclopentyl groups are introduced via alkylation under basic conditions (e.g., K2_2CO3_3/DMF). Critical steps include:

  • Cyclization optimization : Temperature control (80–100°C) to avoid side reactions like over-alkylation .
  • Purification : Column chromatography or recrystallization to isolate the product from unreacted intermediates .
  • Protecting group strategy : The tert-butyl group enhances steric protection during subsequent functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, cyclopentyl multiplet at 1.5–2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at 249.21 g/mol) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the pyrazole ring’s planarity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and target selectivity?

Comparative studies of pyrazole derivatives reveal:

  • tert-Butyl vs. other alkyl groups : The tert-butyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Cyclopentyl substitution : Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted applications .
  • Activity cliffs : For example, replacing cyclopentyl with phenyl reduces binding affinity to kinase targets by ~50% due to steric mismatch .

Q. What methodological approaches resolve contradictions in reported pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic half-life (t1/2_{1/2}), while Caco-2 cell models assess permeability .
  • Isotope labeling : 14^{14}C-labeled compounds track metabolite formation via LC-MS/MS, identifying unstable positions (e.g., N-methyl groups) .
  • Computational modeling : Molecular dynamics simulations predict CYP3A4 binding sites to guide structural modifications .

Q. How can synthetic yields be optimized when scaling up from milligram to gram quantities?

  • Continuous flow synthesis : Reduces reaction time and improves consistency (e.g., 85% yield at 10 g scale vs. 70% in batch) .
  • Catalyst screening : Palladium catalysts (e.g., Pd(dba)2_2) with Xantphos ligands enhance coupling efficiency in cyclopentyl functionalization .
  • Solvent selection : Replacing DMF with acetonitrile reduces byproduct formation during alkylation .

Key Challenges and Future Directions

  • Crystallization issues : The tert-butyl group can hinder crystal formation; co-crystallization with tartaric acid improves resolution .
  • Toxicity profiling : Ames tests and hERG channel assays are needed to address potential off-target effects .

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